2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549013-59-2
VCID: VC11857706
InChI: InChI=1S/C17H17ClN4O/c1-17(2,3)14-10-22-15(20-14)8-7-13(21-22)16(23)19-12-6-4-5-11(18)9-12/h4-10H,1-3H3,(H,19,23)
SMILES: CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C17H17ClN4O
Molecular Weight: 328.8 g/mol

2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2549013-59-2

Cat. No.: VC11857706

Molecular Formula: C17H17ClN4O

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2549013-59-2

Specification

CAS No. 2549013-59-2
Molecular Formula C17H17ClN4O
Molecular Weight 328.8 g/mol
IUPAC Name 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C17H17ClN4O/c1-17(2,3)14-10-22-15(20-14)8-7-13(21-22)16(23)19-12-6-4-5-11(18)9-12/h4-10H,1-3H3,(H,19,23)
Standard InChI Key ZOLGQTGCFGKTLP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl
Canonical SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide features a fused bicyclic system comprising an imidazole ring condensed with a pyridazine moiety. The tert-butyl group at position 2 enhances steric bulk, while the 3-chlorophenyl carboxamide substituent at position 6 contributes to π-π stacking interactions with biological targets. Key structural parameters include:

PropertyValue
Molecular FormulaC17H17ClN4O\text{C}_{17}\text{H}_{17}\text{ClN}_4\text{O}
Molecular Weight328.8 g/mol
CAS Registry Number2549013-59-2
Purity≥95% (typical synthesis yield)

The compound’s planar aromatic system facilitates interactions with hydrophobic binding pockets in enzymes, as evidenced by molecular docking studies .

Physicochemical Properties

While experimental data on solubility and melting point remain limited, computational models predict moderate lipophilicity (logP3.2\log P \approx 3.2), aligning with its tert-butyl and chlorophenyl substituents. The chlorine atom at the phenyl ring’s meta position minimizes steric hindrance while optimizing electronic effects for target engagement.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves a multi-step sequence:

  • Core Formation: Condensation of α-bromoketones with 3-amino-6-halopyridazines under basic conditions (e.g., NaHCO₃) to construct the imidazo[1,2-b]pyridazine backbone .

  • Carboxamide Introduction: Coupling the carboxylic acid intermediate at position 6 with 3-chloroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .

  • tert-Butyl Functionalization: Alkylation or nucleophilic substitution at position 2 with tert-butyl groups to enhance metabolic stability .

Polar aprotic solvents like dimethylformamide (DMF) are critical for achieving cyclization yields exceeding 60%.

Structural-Activity Relationships (SAR)

  • Position 2: tert-Butyl substitution improves kinase inhibition potency by 3-fold compared to methyl groups, likely due to enhanced hydrophobic interactions .

  • Position 6: The 3-chlorophenyl carboxamide moiety is essential for antibacterial activity, with removal reducing MIC values against Pseudomonas aeruginosa from 6.25 μg/mL to >50 μg/mL .

  • Pyridazine Ring: Halogenation at position 7 (e.g., Cl, Br) increases binding affinity for β-amyloid plaques (KiK_i = 11–50 nM) .

Biological Activities and Mechanisms

Protein Kinase Inhibition

The compound inhibits multiple kinases, including BCR-ABL and IKKβ, with IC₅₀ values in the nanomolar range . Its mechanism involves:

  • Competitive ATP Binding: The imidazo[1,2-b]pyridazine core mimics adenine, occupying the kinase ATP-binding pocket .

  • Allosteric Modulation: The tert-butyl group stabilizes a inactive kinase conformation, as shown in X-ray crystallography studies .

Antimicrobial Efficacy

Against Gram-negative pathogens, 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits MIC values comparable to tetracycline (6.25 μg/mL for P. aeruginosa), likely through disruption of bacterial topoisomerase IV .

Research Findings and Comparative Analysis

Kinase Selectivity Profile

A comparative analysis of kinase inhibition reveals:

Kinase TargetIC₅₀ (nM)Selectivity Over Off-Targets
BCR-ABL1812-fold vs. SRC
IKKβ328-fold vs. IKKα
EGFR>1000N/A

Data adapted from Shimizu et al. (2010) and Akkurt (2021) .

Antimicrobial Spectrum

The compound’s activity spans:

  • Gram-Negative Bacteria: P. aeruginosa (MIC = 6.25 μg/mL), E. coli (MIC = 12.5 μg/mL) .

  • Gram-Positive Bacteria: Bacillus subtilis (MIC = 10 μg/mL) .

Therapeutic Applications and Future Directions

Oncology

As a dual BCR-ABL/IKKβ inhibitor, this compound could overcome resistance in chronic myeloid leukemia (CML) patients with T315I mutations . Preclinical models show 60% tumor growth inhibition at 10 mg/kg dosing .

Neuroimaging

Carbon-11 labeling of the methylthio variant enables PET imaging of amyloid plaques, with a brain uptake ratio of 2.5:1 (plaque-rich vs. plaque-poor regions) .

Anti-Inflammatory Therapy

IKKβ inhibition suppresses NF-κB signaling, reducing TNF-α production by 70% in macrophage models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator